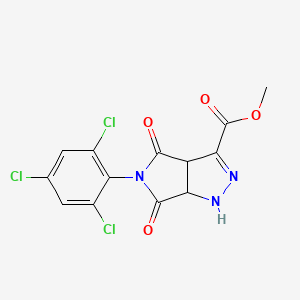![molecular formula C19H19N3O5 B12626451 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-13-8](/img/structure/B12626451.png)
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound known for its unique structure and properties. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the triazine core through methoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxybenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of partially or fully hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Scavenging Free Radicals: Acting as an antioxidant by neutralizing free radicals and reducing oxidative stress.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: A compound with similar methoxyphenyl groups but a different core structure.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Another triazine derivative with different substituents.
Uniqueness
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Its stability and versatility make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
918664-13-8 |
|---|---|
Fórmula molecular |
C19H19N3O5 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4,6-bis[(4-methoxyphenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C19H19N3O5/c1-24-15-7-3-13(4-8-15)11-26-18-20-17(23)21-19(22-18)27-12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,21,22,23) |
Clave InChI |
ZFPZFONLOGQITG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
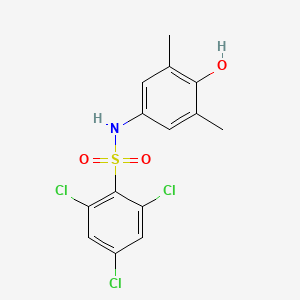
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)
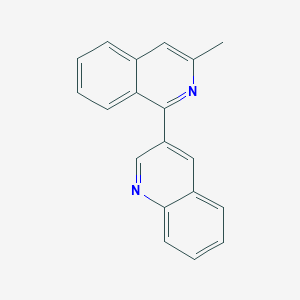
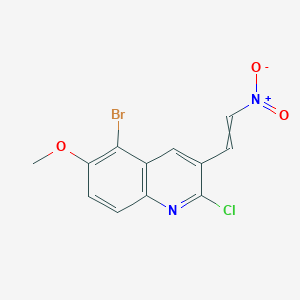
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
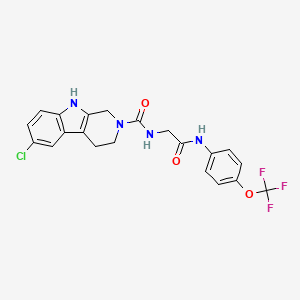
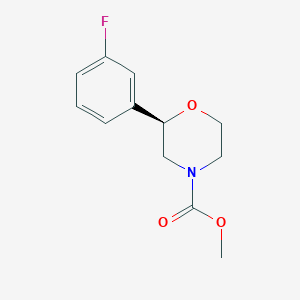
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
